4-Androsten-3beta,17beta-diol-11-one
Description
4-Androsten-3beta,17beta-diol-11-one is a synthetic steroid derivative with structural similarities to endogenous androgens and adrenal steroids. Its core structure includes a 19-carbon androstane backbone with hydroxyl groups at positions 3β and 17β, a ketone at position 11, and a double bond at position 2.
Properties
CAS No. |
14485-67-7 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.43 |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,12-14,16-17,20,22H,3-8,10H2,1-2H3/t12-,13-,14-,16-,17+,18-,19-/m0/s1 |
InChI Key |
SSQBIAASJLLCNA-MOBHRDKOSA-N |
SMILES |
CC12CCC(C=C1CCC3C2C(=O)CC4(C3CCC4O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Androsten-3beta,17beta-diol-11-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the cyclopenta[a]phenanthrene core through a series of cyclization reactions. Key steps may involve the use of catalysts, specific temperature conditions, and controlled pH environments to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods such as chromatography and crystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Androsten-3beta,17beta-diol-11-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various acids or bases to facilitate substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
4-Androsten-3beta,17beta-diol-11-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 4-Androsten-3beta,17beta-diol-11-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-Androsten-3beta,17beta-diol Disulfate
- Structural Differences : The disulfate derivative lacks the 11-keto group but includes sulfate moieties at positions 3 and 17, enhancing solubility and altering metabolic stability .
- Functional Roles: Bone Mineral Density (BMD): Sulfated adrenal androgens, including 4-androsten-3beta,17beta-diol disulfate, show causal associations with BMD in Mendelian randomization studies. For example, higher levels correlate with increased total hip and lumbar spine BMD . Dry Eye Disease (DED): This metabolite is inversely associated with DED severity (β = -0.17, P = 0.0077), suggesting a protective role in ocular surface health .
5α-Androstane-3beta,17beta-diol
Androstenedione
- Structural Differences : Lacks hydroxyl groups at positions 3 and 17, instead featuring a 17-keto group.
- Pharmacological Activity : Functions as a prohormone, converting to testosterone or estrone. Unlike 4-androsten-3beta,17beta-diol-11-one, androstenedione shows partial androgen receptor (AR) agonism (EC₅₀ = 10–100 nM) and mild antagonism of dihydrotestosterone (DHT)-induced effects .
Key Research Findings and Data Tables
Table 1: Functional Comparison of Structural Analogs
Table 2: Genetic and Clinical Associations
Mechanistic Insights and Hypotheses
- 11-Keto Group Impact : The 11-keto modification in this compound may confer unique glucocorticoid-like activity, differentiating it from analogs with hydroxyl or sulfate groups. This could influence tissue-specific metabolism or anti-inflammatory effects .
- Sulfation vs. Ketone Modifications : Sulfated derivatives exhibit enhanced systemic circulation and tissue delivery, whereas 11-keto derivatives may prioritize hepatic metabolism or receptor selectivity .
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